Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate
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Overview
Description
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of two 2,4-dichlorophenyl groups attached to a central butanoate moiety
Scientific Research Applications
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
It is known that many organic compounds interact with their targets through a variety of mechanisms, including binding to specific receptors, inhibiting enzymatic activity, or disrupting cellular processes .
Biochemical Pathways
It is known that many organic compounds can affect a variety of biochemical pathways, leading to downstream effects such as changes in gene expression, protein function, and cellular metabolism .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, suggest that it may be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Many organic compounds can have a wide range of effects, from altering cellular function to inducing cell death .
Action Environment
The action, efficacy, and stability of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For example, the compound’s stability may be affected by exposure to light, heat, or certain chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen atoms in the 2,4-dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure but lacks the additional phenyl group.
Bis(2,4-dichlorophenyl) chlorophosphate: Contains similar phenyl groups but different functional groups.
Uniqueness
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is unique due to its specific arrangement of dichlorophenyl groups and the central butanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4O3/c1-3-27-19(26)20(12(2)25,10-13-4-6-15(21)8-17(13)23)11-14-5-7-16(22)9-18(14)24/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVURURJQOKKSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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